![molecular formula C14H19ClN2O4 B362380 N-[bis(2-metoxietil)carbamoyl]-4-clorobenzamida CAS No. 692745-93-0](/img/structure/B362380.png)
N-[bis(2-metoxietil)carbamoyl]-4-clorobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, vapor pressure, flash point, etc. For instance, “N-[Bis(2-methoxyethyl)carbamoyl]-L-homoserine” has a molecular weight of 278.302 Da, a density of 1.2±0.1 g/cm3, a boiling point of 548.4±50.0 °C at 760 mmHg, and a flash point of 285.5±30.1 °C .Mecanismo De Acción
N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide inhibits the activity of JAK/STAT signaling by binding to the ATP-binding site of JAK kinases. This prevents the phosphorylation of STAT proteins, which are downstream targets of JAK kinases. As a result, N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide blocks the transcription of genes that are involved in cell growth, survival, and immune function.
Biochemical and Physiological Effects
N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide inhibits cell growth and induces apoptosis. In immune cells, N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide inhibits the production of cytokines and chemokines, which are involved in inflammation and immune responses. In the nervous system, N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide has several advantages for lab experiments, including its potency and specificity for JAK kinases. However, N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide also has some limitations, including its solubility and stability, which can affect its activity in vitro and in vivo. Additionally, N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide may have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide. One area of research is the development of more potent and selective JAK kinase inhibitors, which can be used to study the role of JAK/STAT signaling in various disease states. Another area of research is the investigation of the neuroprotective effects of N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide in human clinical trials. Finally, the use of N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide in combination with other drugs or therapies may provide new opportunities for the treatment of cancer and other diseases.
Métodos De Síntesis
N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoic acid with N,N-bis(2-hydroxyethyl)carbamide, followed by reaction with thionyl chloride and N,N-dimethylformamide. The resulting product is then reacted with 2-methoxyethylamine to form N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide.
Aplicaciones Científicas De Investigación
He realizado una búsqueda de las aplicaciones de investigación científica de la N-[bis(2-metoxietil)carbamoyl]-4-clorobenzamida, pero desafortunadamente, hay información limitada disponible sobre aplicaciones específicas para este compuesto. Puede ser un compuesto menos estudiado o sus aplicaciones pueden no estar bien documentadas en línea.
Sin embargo, los compuestos relacionados con estructuras similares, como la Poli(N,N-bis(2-metoxietil)acrilamida), se han estudiado por sus propiedades termoresponsivas y su posible uso en la síntesis de polímeros . Estos compuestos pueden responder a los cambios de temperatura, lo que los hace interesantes para diversas aplicaciones en la ciencia de los materiales y la investigación biomédica.
Safety and Hazards
Propiedades
IUPAC Name |
N-[bis(2-methoxyethyl)carbamoyl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4/c1-20-9-7-17(8-10-21-2)14(19)16-13(18)11-3-5-12(15)6-4-11/h3-6H,7-10H2,1-2H3,(H,16,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRQMTHVDUDCTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)NC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-3-methyl-1-{[2-(morpholin-4-yl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362305.png)
![N'~1~,N'~3~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}propanedihydrazide](/img/structure/B362308.png)
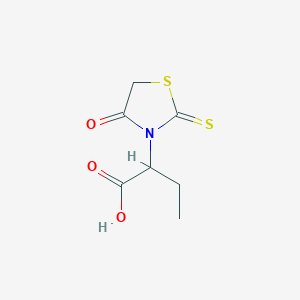
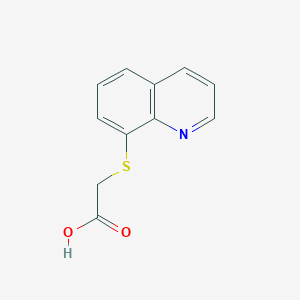
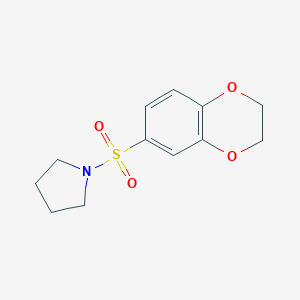
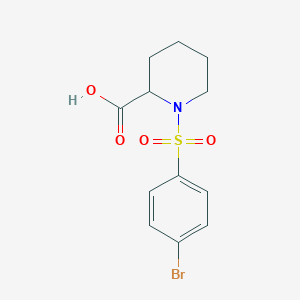
![2-[2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol](/img/structure/B362332.png)
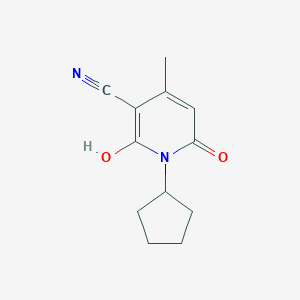
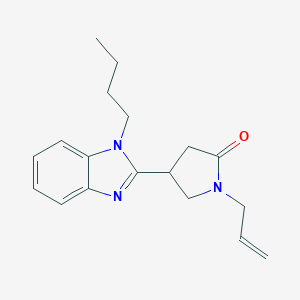
![[1-(2-Cyclohexylethyl)benzimidazol-2-yl]methanol](/img/structure/B362340.png)

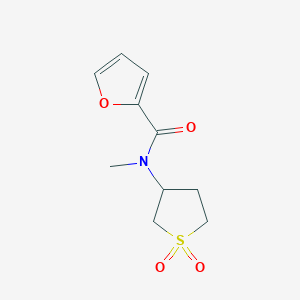
![(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B362356.png)
